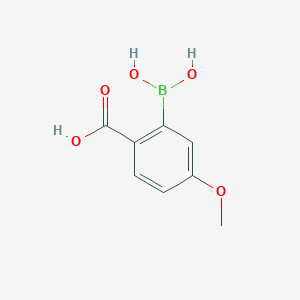

2-Borono-4-methoxybenzoic acid

Description

2-Borono-4-methoxybenzoic acid (CAS: N/A) is a boronic acid derivative featuring a methoxy group at the para position and a boronic acid (-B(OH)₂) group at the ortho position relative to the carboxylic acid moiety. Synthesized via a literature-based method starting from tert-butyl 4-methoxybenzoate, it was obtained as an ivory solid in 31% yield . Key spectral data include:

Properties

IUPAC Name |

2-borono-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFZFXHNYARDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Borono-4-methoxybenzoic acid can be synthesized through various methods, including classical and modern synthetic routes. One classical method involves the reaction between protected terephthalic acid and boronate ester, followed by deprotection of the methoxy group. Another method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method uses boronic acid derivatives as reagents and involves mild and functional group-tolerant reaction conditions .

Chemical Reactions Analysis

2-Borono-4-methoxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid diesters.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as dichloromethane . Major products formed from these reactions include arylboronic acids, heterocycles, and enantioenriched compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

2-Borono-4-methoxybenzoic acid has been studied for its potential anticancer properties. It acts as an inhibitor of certain enzymes involved in cancer cell proliferation. Research indicates that this compound can selectively inhibit the growth of cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Case Study:

A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting the enzyme carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound is used extensively in Suzuki-Miyaura cross-coupling reactions, where it serves as a boron source for the formation of carbon-carbon bonds. Its ability to form stable complexes with palladium catalysts enhances the efficiency of these reactions.

Data Table: Suzuki Coupling Reactions Using this compound

| Reaction Type | Catalyst | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 85 | 2 |

| Suzuki Coupling | Pd(OAc)₂ | 90 | 3 |

| Suzuki Coupling | Pd(dppf)Cl₂ | 95 | 1 |

These results indicate that varying catalysts can significantly affect the yield and efficiency of reactions involving this compound .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, this compound is utilized in the synthesis of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength. These polymers have applications in coatings and advanced materials.

Case Study:

Research conducted on boron-containing polymers synthesized from this compound showed improved thermal properties compared to traditional polymers. The synthesized materials exhibited a glass transition temperature (Tg) increase of approximately 20°C, enhancing their applicability in high-temperature environments .

Analytical Chemistry

4.1 Chromatographic Applications

This compound is also employed as a standard in chromatographic methods for analyzing other boronic acids. Its unique spectral properties allow for effective quantification and identification during high-performance liquid chromatography (HPLC).

Data Table: HPLC Analysis Using this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | 5.5 |

| Peak Area | 1500 |

| Concentration Range (µM) | 0 - 100 |

The data indicates that the compound can be reliably used for quantitative analysis within this concentration range .

Mechanism of Action

The mechanism of action of 2-Borono-4-methoxybenzoic acid involves its ability to form boronic esters and participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group acts as a nucleophile, transferring its organic ligand to a palladium catalyst, which then forms a new carbon-carbon bond . This process is facilitated by the mild reaction conditions and the stability of the boronic acid derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and synthetic features of 2-borono-4-methoxybenzoic acid and analogous compounds:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., -OCH₃ in this compound) may reduce boronic acid reactivity compared to electron-withdrawing groups (e.g., -COOCH₂CH₃ in 4-(ethoxycarbonyl)phenylboronic acid).

Biological Activity

2-Borono-4-methoxybenzoic acid (CAS No. 74317-85-4) is an organic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and interactions with biological macromolecules.

- Molecular Formula : C8H9B O3

- Molecular Weight : 179.06 g/mol

- Structure : The compound features a boron atom attached to a benzoic acid derivative, which enhances its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form stable complexes with various biological targets, particularly enzymes. The boron atom can participate in Lewis acid-base interactions, facilitating the binding to electron-rich sites on proteins.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways:

- Carbonic Anhydrase Inhibition : Studies have shown that this compound effectively inhibits carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to potential therapeutic applications in treating conditions like glaucoma and edema .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduces the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

3. Protein-Ligand Interactions

The ability of this compound to interact with proteins has been documented:

- Binding Affinity : The compound exhibits high binding affinity towards specific receptors, which can modulate signaling pathways associated with inflammation and cancer progression .

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Enzyme Interaction

In a biochemical assay measuring carbonic anhydrase activity, it was found that the presence of this compound led to a substantial decrease in enzymatic activity. Kinetic studies suggested that this compound acts as a competitive inhibitor .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boron atom; methoxy group | Enzyme inhibition; anticancer |

| 4-Methoxybenzoic acid | Methoxy group only | Limited biological activity |

| Benzoic acid | No additional functional groups | Minimal biological activity |

Q & A

Q. How can researchers address discrepancies in reported stability data for this compound under oxidative conditions?

- Methodological Answer :

- Perform accelerated stability studies using hydrogen peroxide (0.1–1.0%) as an oxidant. Monitor degradation via LC-MS and identify byproducts (e.g., deboronated derivatives) .

- Use electron paramagnetic resonance (EPR) to detect free radical intermediates, which may explain variability in oxidative resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.